Cas no 2680670-31-7 (benzyl N-[2,3-dihydroxy-2-(methoxymethyl)propyl]carbamate)

Benzyl N-[2,3-dihydroxy-2-(methoxymethyl)propyl]carbamate is a specialized carbamate derivative featuring a multifunctional molecular structure. Its key advantages include a reactive carbamate group, which facilitates selective chemical modifications, and hydroxyl functionalities that enhance solubility in polar solvents. The methoxymethyl substituent contributes to improved stability under various conditions. This compound is particularly valuable in organic synthesis and pharmaceutical research, where it serves as a versatile intermediate for constructing complex molecules. Its balanced hydrophilicity and reactivity make it suitable for applications requiring controlled functionalization, such as peptide coupling or polymer chemistry. The compound’s structural features also support its use in crosslinking or protecting group strategies.
benzyl N-[2,3-dihydroxy-2-(methoxymethyl)propyl]carbamate structure
2680670-31-7 structure
商品名:benzyl N-[2,3-dihydroxy-2-(methoxymethyl)propyl]carbamate
CAS番号:2680670-31-7
MF:C13H19NO5
メガワット:269.293664216995
CID:5891929
PubChem ID:165935779

benzyl N-[2,3-dihydroxy-2-(methoxymethyl)propyl]carbamate 化学的及び物理的性質

名前と識別子

    • 2680670-31-7
    • EN300-7319195
    • benzyl N-[2,3-dihydroxy-2-(methoxymethyl)propyl]carbamate
    • インチ: 1S/C13H19NO5/c1-18-10-13(17,9-15)8-14-12(16)19-7-11-5-3-2-4-6-11/h2-6,15,17H,7-10H2,1H3,(H,14,16)
    • InChIKey: XHAIXFNTJBUKLU-UHFFFAOYSA-N
    • ほほえんだ: OC(CO)(COC)CNC(=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 269.12632271g/mol
  • どういたいしつりょう: 269.12632271g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 8
  • 複雑さ: 268
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.2

benzyl N-[2,3-dihydroxy-2-(methoxymethyl)propyl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7319195-0.25g
benzyl N-[2,3-dihydroxy-2-(methoxymethyl)propyl]carbamate
2680670-31-7 95.0%
0.25g
$708.0 2025-03-11
Enamine
EN300-7319195-10.0g
benzyl N-[2,3-dihydroxy-2-(methoxymethyl)propyl]carbamate
2680670-31-7 95.0%
10.0g
$3315.0 2025-03-11
Enamine
EN300-7319195-0.5g
benzyl N-[2,3-dihydroxy-2-(methoxymethyl)propyl]carbamate
2680670-31-7 95.0%
0.5g
$739.0 2025-03-11
Enamine
EN300-7319195-0.1g
benzyl N-[2,3-dihydroxy-2-(methoxymethyl)propyl]carbamate
2680670-31-7 95.0%
0.1g
$678.0 2025-03-11
Enamine
EN300-7319195-1.0g
benzyl N-[2,3-dihydroxy-2-(methoxymethyl)propyl]carbamate
2680670-31-7 95.0%
1.0g
$770.0 2025-03-11
Enamine
EN300-7319195-2.5g
benzyl N-[2,3-dihydroxy-2-(methoxymethyl)propyl]carbamate
2680670-31-7 95.0%
2.5g
$1509.0 2025-03-11
Enamine
EN300-7319195-0.05g
benzyl N-[2,3-dihydroxy-2-(methoxymethyl)propyl]carbamate
2680670-31-7 95.0%
0.05g
$647.0 2025-03-11
Enamine
EN300-7319195-5.0g
benzyl N-[2,3-dihydroxy-2-(methoxymethyl)propyl]carbamate
2680670-31-7 95.0%
5.0g
$2235.0 2025-03-11

benzyl N-[2,3-dihydroxy-2-(methoxymethyl)propyl]carbamate 関連文献

benzyl N-[2,3-dihydroxy-2-(methoxymethyl)propyl]carbamateに関する追加情報

Recent Advances in the Study of Benzyl N-[2,3-dihydroxy-2-(methoxymethyl)propyl]carbamate (CAS: 2680670-31-7)

Benzyl N-[2,3-dihydroxy-2-(methoxymethyl)propyl]carbamate (CAS: 2680670-31-7) is a chemically synthesized compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique carbamate functional group and dihydroxypropyl backbone, has shown potential in various therapeutic applications. Recent studies have focused on its synthesis, structural elucidation, and biological activities, making it a subject of significant scientific interest.

The synthesis of benzyl N-[2,3-dihydroxy-2-(methoxymethyl)propyl]carbamate involves a multi-step process that includes the protection of hydroxyl groups and subsequent carbamate formation. Researchers have optimized these synthetic routes to improve yield and purity, which are critical for its application in drug development. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the compound's structure and purity, ensuring its suitability for further biological evaluation.

In terms of biological activity, preliminary studies suggest that benzyl N-[2,3-dihydroxy-2-(methoxymethyl)propyl]carbamate exhibits promising pharmacological properties. It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways. Additionally, its role in modulating cellular signaling pathways has been explored, with some studies indicating its ability to influence key metabolic processes. These findings highlight its potential as a lead compound for the development of novel therapeutics.

Recent research has also delved into the compound's mechanism of action at the molecular level. Computational modeling and in vitro assays have provided insights into its binding affinity and interaction with biological targets. These studies are crucial for understanding its therapeutic potential and for guiding the design of derivatives with enhanced efficacy and reduced toxicity. The compound's stability and pharmacokinetic properties are currently under investigation to assess its suitability for in vivo applications.

Despite these advancements, challenges remain in the development of benzyl N-[2,3-dihydroxy-2-(methoxymethyl)propyl]carbamate as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and to translate these findings into clinical applications.

In conclusion, benzyl N-[2,3-dihydroxy-2-(methoxymethyl)propyl]carbamate represents a promising candidate in the field of chemical biology and drug discovery. Its unique structural features and biological activities warrant continued investigation, with the potential to contribute to the development of new therapeutic strategies. Future research should focus on optimizing its pharmacological profile and exploring its applications in treating various diseases.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.